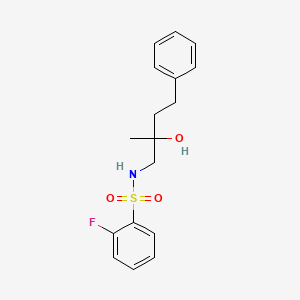

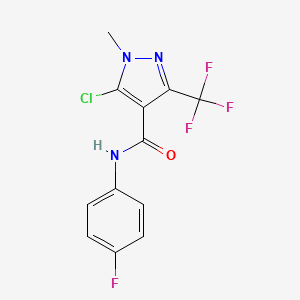

2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a chemical compound often involves a series of steps that lead to the formation of the desired product. This can include reactions that form new bonds, rearrange atoms, or remove atoms .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure plays a significant role in determining the chemical behavior of the compound .Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, reactivity, and solubility .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

A study by Hashimoto et al. (2002) focused on the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom increased COX-2 potency and selectivity, leading to the identification of a potent and highly selective COX-2 inhibitor, which shows potential for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is implicated in several neurological conditions. The compounds demonstrated potent inhibitory activity in vitro and blocked rat and gerbil kynurenine 3-hydroxylase after oral administration (Röver et al., 1997).

Endothelin Antagonism

Murugesan et al. (1998) explored biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. Substitutions on the benzenesulfonamide structure led to improved binding and functional activity against ETA, showing potential for the treatment of diseases related to endothelin-1 (ET-1) such as hypertension (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds were potent inhibitors, demonstrating the relevance of sulfonamide derivatives in the design of inhibitors for therapeutic applications (Gul et al., 2016).

Fluorometric Sensing

Bozkurt and Gul (2018) developed a novel pyrazoline-based fluorometric "Turn-off" sensor for selective detection of Hg2+ ions. This research highlights the potential of benzenesulfonamide derivatives in environmental monitoring and analytical chemistry applications (Bozkurt & Gul, 2018).

Wirkmechanismus

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This can be particularly important in fields like pharmacology, where understanding how a drug interacts with the body can guide its use.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSYAWARFPNERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2832691.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2832693.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2832697.png)

![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)

![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)